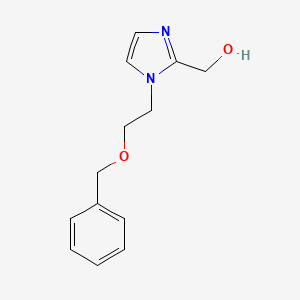
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: is an organic compound that features both an imidazole ring and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol typically involves the reaction of benzyloxyethyl halides with imidazole derivatives under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole moiety.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol is primarily related to its ability to interact with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biological systems . This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparison with Similar Compounds
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can be compared with other imidazole derivatives such as:
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)ethanol
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)propane
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)butane
These compounds share similar structural features but differ in the length of the alkyl chain attached to the imidazole ring. The uniqueness of This compound lies in its specific combination of the benzyloxy group and the imidazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-(2-phenylmethoxyethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,16H,8-11H2 |
InChI Key |
IUHLKLXCTVBJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=CN=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















